

Measuring Angiotensin III Levels in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *angiotensin III*

Cat. No.: *B078482*

[Get Quote](#)

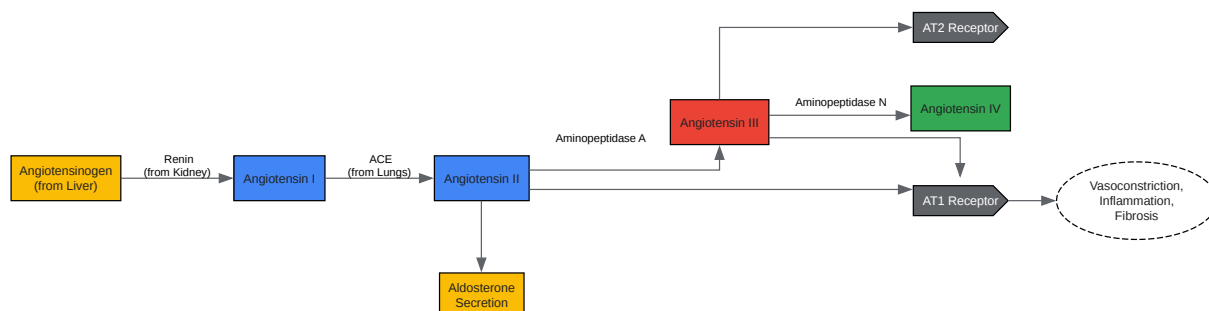
For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin III (Ang III) is a biologically active peptide hormone of the renin-angiotensin system (RAS). It is formed by the enzymatic cleavage of Angiotensin II by aminopeptidase A. Ang III plays a significant role in the regulation of blood pressure, fluid and electrolyte balance, and has been implicated in various cardiovascular diseases. Accurate measurement of Ang III levels in plasma is crucial for understanding its physiological and pathophysiological roles and for the development of novel therapeutics targeting the RAS. This document provides detailed application notes and protocols for the quantification of **Angiotensin III** in plasma using three common immuno- and analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Radioimmunoassay (RIA).

The Renin-Angiotensin System (RAS) Pathway

The RAS is a complex cascade of enzymes and peptides that plays a central role in cardiovascular regulation. **Angiotensin III** is a key component of this system.

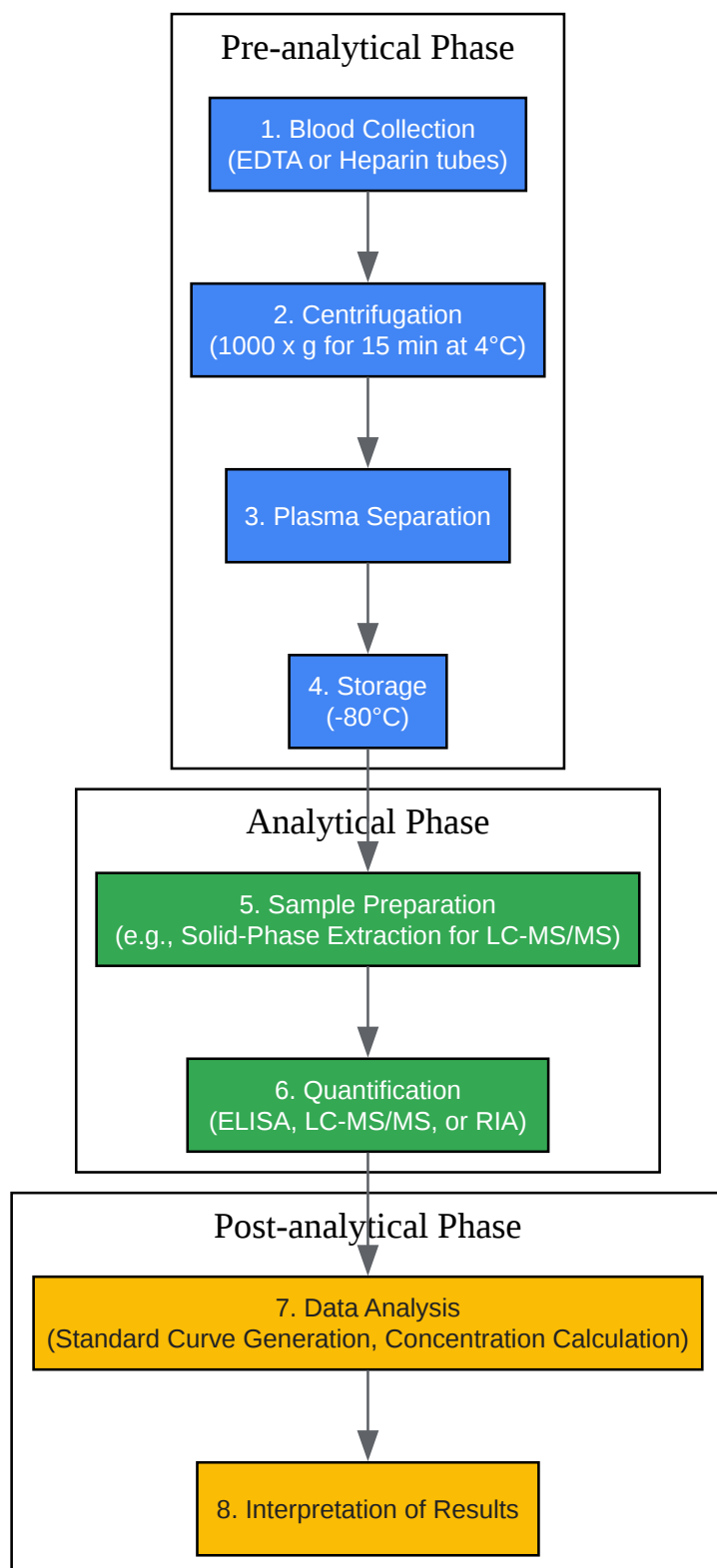


[Click to download full resolution via product page](#)

Caption: Simplified diagram of the Renin-Angiotensin System (RAS) pathway.

General Experimental Workflow for Plasma Analysis

The general workflow for measuring **Angiotensin III** in plasma involves several key steps, from sample collection to data analysis.



[Click to download full resolution via product page](#)

Caption: General workflow for plasma biomarker analysis.

I. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunological assay for quantifying peptides and proteins.

Commercially available ELISA kits for **Angiotensin III** are typically competitive ELISAs.

A. Principle

In a competitive ELISA, a known amount of labeled **Angiotensin III** competes with the unlabeled **Angiotensin III** in the plasma sample for binding to a limited number of specific antibodies coated on a microplate. The amount of labeled **Angiotensin III** bound to the antibody is inversely proportional to the concentration of **Angiotensin III** in the sample. The signal is then developed using a substrate that reacts with the enzyme label, and the absorbance is measured using a microplate reader.

B. Experimental Protocol (Based on a typical commercial kit)

1. Materials:

- Human **Angiotensin III** ELISA Kit (containing pre-coated 96-well plate, standards, detection reagents, wash buffer, substrate, and stop solution)
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Deionized or distilled water
- Vortex mixer
- Microplate shaker

2. Reagent Preparation:

- Bring all reagents and samples to room temperature before use.
- Standard Dilution: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Perform a serial dilution of the stock solution to generate a standard

curve (e.g., 500, 250, 125, 62.5, 31.2, 15.6, 7.81 pg/mL).[1][2]

- Detection Reagent A and B: If lyophilized, reconstitute with the appropriate diluent. Dilute the detection reagents to their working concentration with the provided assay diluent.[3]
- Wash Solution: Dilute the concentrated wash buffer with deionized or distilled water to prepare the 1x wash solution.[3]

3. Assay Procedure:[3][4]

- Determine the number of wells required for standards, samples, and blanks.
- Add 50 µL of each standard, sample, and blank into the appropriate wells.
- Immediately add 50 µL of prepared Detection Reagent A to each well.
- Shake the plate gently and incubate for 1 hour at 37°C.
- Aspirate the liquid from each well and wash 3 times with 300 µL of 1x Wash Solution per well.
- Add 100 µL of prepared Detection Reagent B to each well.
- Incubate for 30 minutes at 37°C.
- Aspirate and wash 5 times as in step 5.
- Add 90 µL of Substrate Solution to each well.
- Incubate for 10-20 minutes at 37°C in the dark.
- Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
- Read the absorbance at 450 nm immediately.

C. Data Presentation

Parameter	ELISA Kit 1[2]	ELISA Kit 2[3]
Detection Range	7.81 - 500 pg/mL	1.23 - 100 pg/mL
Sensitivity	< 2.77 pg/mL	0.54 pg/mL
Sample Volume	50 µL	50 µL
Assay Time	1 - 2.5 hours	~2 hours
Assay Type	Competitive Inhibition	Competitive Inhibition

II. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific analytical technique for the quantification of small molecules, including peptides like **Angiotensin III**.

A. Principle

LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. Plasma samples are first processed to extract and concentrate the angiotensin peptides. The extract is then injected into an LC system where **Angiotensin III** is separated from other components. The separated **Angiotensin III** is then ionized and detected by a mass spectrometer based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

B. Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE):[5][6]

- Thaw frozen plasma samples on ice.
- Add an internal standard (e.g., stable isotope-labeled **Angiotensin III**) to each plasma sample.
- Acidify the plasma with an appropriate acid (e.g., formic acid to a final concentration of 0.5%).[5]

- Condition a C18 SPE cartridge with methanol followed by deionized water.
- Load the acidified plasma sample onto the SPE cartridge.
- Wash the cartridge with deionized water to remove interfering substances.
- Elute the angiotensin peptides from the cartridge with a methanol solution containing formic acid (e.g., 7 ml of methanol with 5% formic acid).[5]
- Dry the eluate under a stream of nitrogen.
- Reconstitute the dried sample in a small volume of the initial mobile phase for LC-MS/MS analysis.[5]

2. LC-MS/MS Analysis:[5]

- Liquid Chromatography (LC):
 - Column: Reverse-phase C18 column (e.g., Jupiter 2.0 x 250 mm).
 - Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid. For example, a linear gradient from 16% to 38% acetonitrile over 10 minutes.
 - Flow Rate: 0.2 mL/min.
- Mass Spectrometry (MS):
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Detection: Triple quadrupole mass spectrometer.
 - Mode: Multiple Reaction Monitoring (MRM). The transition of the precursor ion (the specific m/z of **Angiotensin III**) to a specific product ion is monitored for quantification. For **Angiotensin III**, an example MRM transition is m/z 311.8 → 228.4.[5]

C. Data Presentation

Parameter	LC-MS/MS Method 1[5]	LC-MS/MS Method 2[7]
Lower Limit of Quantification	5 pg (on column)	5 pg/mL (in plasma)
Sample Volume	Variable (typically >100 µL)	Not specified
Internal Standard	¹³ C515N1-Ang IV	Stable isotope-labeled angiotensins
Extraction Method	Solid-Phase Extraction (C18)	Solid-Phase Extraction

III. Radioimmunoassay (RIA)

RIA is a highly sensitive in vitro assay that uses radioisotopes to measure the concentration of antigens.

A. Principle

Similar to competitive ELISA, RIA is based on the principle of competitive binding. A radiolabeled **Angiotensin III** (tracer) competes with the unlabeled **Angiotensin III** in the plasma sample for binding to a limited amount of specific antibody. After incubation, the antigen-antibody complexes are precipitated and separated from the unbound antigen. The radioactivity of the bound fraction is measured, which is inversely proportional to the concentration of unlabeled **Angiotensin III** in the sample.

B. Experimental Protocol (General procedure, may require optimization)

1. Sample Preparation (Extraction):[8][9]

- Plasma extraction is often recommended to remove interfering substances. A common method is ethanol precipitation.
- Add chilled ethanol to the plasma sample.
- Vortex and centrifuge at 2000 x g for 15 minutes at 4°C.
- Decant the supernatant and evaporate to dryness under a stream of nitrogen.

- Reconstitute the dried extract in RIA buffer.

2. RIA Procedure:[\[10\]](#)[\[11\]](#)

- Pipette standards, extracted samples, and controls into appropriately labeled tubes.
- Add a specific anti-**Angiotensin III** antibody to all tubes except the non-specific binding (NSB) and total count (TC) tubes.
- Vortex and incubate for 16-24 hours at 4°C.
- Add radiolabeled **Angiotensin III** (e.g., 125I-Ang III) to all tubes.
- Vortex and incubate for another 16-24 hours at 4°C.
- Add a second antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum to precipitate the primary antibody-antigen complex.
- Incubate for 90 minutes at room temperature.
- Add RIA buffer and centrifuge at approximately 1700 x g for 20 minutes at 4°C.
- Aspirate the supernatant.
- Measure the radioactivity of the pellet in a gamma counter.

C. Data Presentation

Parameter	Typical RIA for Angiotensin Peptides
Sensitivity	High (low pg/mL range)
Sample Volume	100 - 500 µL
Tracer	125I-labeled Angiotensin III
Separation Method	Second antibody precipitation

Plasma Angiotensin III Levels

Quantitative data for **Angiotensin III** levels in human plasma are not as extensively reported as for Angiotensin II. The following table provides a summary of reported values for related angiotensin peptides to provide context. Further research is needed to establish definitive reference ranges for **Angiotensin III**.

Analyte	Condition	Plasma Concentration (Mean \pm SD)	Reference
Angiotensin I	Healthy Adults	21 \pm 1 pmol/L	[12]
Angiotensin II	Healthy Adults	6.6 \pm 0.5 pmol/L	[12]
Angiotensin (1-12)	Healthy Adults	2.04 \pm 0.57 ng/mL	[13]
Angiotensin (1-12)	Hypertensive Adults	2.39 \pm 0.58 ng/mL	[13]

Conclusion

The choice of method for measuring **Angiotensin III** in plasma depends on the specific requirements of the study, including the desired sensitivity, specificity, sample throughput, and available equipment. ELISA offers a convenient and high-throughput option, while LC-MS/MS provides the highest specificity and is considered a gold-standard for small molecule quantification. RIA, although highly sensitive, involves the use of radioactive materials and has been largely succeeded by other methods. For all methods, careful sample handling and preparation are critical to obtain accurate and reproducible results. It is recommended that each laboratory validates its chosen method and establishes its own reference ranges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assaygenie.com [assaygenie.com]

- 2. Human Angiotensin III (AngIII) ELISA Kit - Elisa Kits, High Quality Immunoassay Kits - [DLdevelop [dldevelop.com]
- 3. Human Angiotensin III ELISA Kit [ABIN6953762] - Plasma, Serum [antibodies-online.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibl-international.com [ibl-international.com]
- 10. Newly Developed Radioimmunoassay for Human Angiotensin-(1–12) Measurements in Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phoenixbiotech.net [phoenixbiotech.net]
- 12. Measurement and characterization of angiotensin peptides in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Measuring Angiotensin III Levels in Plasma: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078482#how-to-measure-angiotensin-iii-levels-in-plasma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com